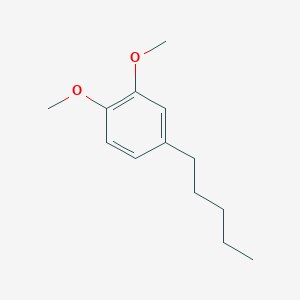

Benzene, 1,2-dimethoxy-4-pentyl-

Description

Such derivatives are typically utilized as intermediates in organic synthesis, solvents, or components in specialty materials due to their aromatic stability and substituent-dependent reactivity. Key properties are influenced by the alkyl chain length, branching, and electronic effects of substituents.

Properties

CAS No. |

128349-87-1 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

1,2-dimethoxy-4-pentylbenzene |

InChI |

InChI=1S/C13H20O2/c1-4-5-6-7-11-8-9-12(14-2)13(10-11)15-3/h8-10H,4-7H2,1-3H3 |

InChI Key |

AEVJNSOLSJUBBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=C(C=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene, 1,2-dimethoxy-4-pentyl- typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of 1,2-dimethoxybenzene with a pentyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods: Industrial production of benzene derivatives often involves similar electrophilic aromatic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity benzene, 1,2-dimethoxy-4-pentyl-.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,2-dimethoxy-4-pentyl- undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: The compound can be reduced to form the corresponding hydroquinone derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).

Major Products Formed:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Benzene, 1,2-dimethoxy-4-pentyl- has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzene, 1,2-Dimethoxy-4-(2-Methylpentyl)- (CAS 688318-86-7) and Benzene, 1,2-Dimethoxy-4-(3-Methylpentyl)- (CAS 688318-82-3)

- Structural Differences : Both compounds feature a branched pentyl chain (2-methylpentyl vs. 3-methylpentyl) instead of a linear pentyl group. This branching alters steric effects and molecular packing.

- Molecular Formula : C₁₄H₂₂O₂ (identical for both isomers) .

- Key Properties: Boiling Point: Not explicitly reported, but branching typically reduces boiling points compared to linear chains due to decreased surface area for van der Waals interactions. Reactivity: Branched chains may hinder electrophilic substitution reactions at the para position compared to linear analogs.

- Applications : Likely used as hydrophobic intermediates or solvents in organic synthesis.

Benzene, 4-Ethenyl-1,2-Dimethoxy (CAS 6380-23-0)

- Structural Difference : A vinyl (-CH=CH₂) group replaces the pentyl chain.

- Molecular Formula : C₁₀H₁₂O₂ (smaller molecular weight: 164.20 g/mol vs. ~192 g/mol for pentyl derivatives) .

- Key Properties :

- Applications: Potential monomer for polymers or reactive intermediate in fine chemicals.

Benzene, 1-Methoxy-4-[1-(4-Pentylphenyl)Ethenyl]- (CAS 51555-08-9)

- Structural Difference : An extended ethenyl-linked biphenyl system with a pentyl group.

- Key Properties :

- Increased conjugation may enhance UV absorption, making it suitable for optoelectronic materials.

- Steric bulk from the biphenyl system reduces solubility in polar solvents.

Benzene, 1,1'-(1,2-Cyclopropanediyl)Bis[4-Methoxy-]

- Structural Difference : Two methoxybenzene rings connected via a rigid cyclopropane spacer .

- Molecular Formula : Likely C₁₇H₁₈O₂.

- Electronic Effects: Enhanced π-conjugation across the cyclopropane may alter redox properties.

Benzene, 1-Ethyl-4-Methoxy-2-Methyl (CAS 61000-06-4)

- Structural Difference : Smaller alkyl substituents (ethyl and methyl) and a single methoxy group.

- Molecular Formula : C₁₀H₁₄O (MW: 150.22 g/mol) .

- Key Properties :

- Lower hydrophobicity compared to pentyl derivatives.

- Simplified structure may increase volatility and reactivity in electrophilic substitution.

Key Findings and Implications

Substituent Effects :

- Linear vs. branched alkyl chains influence physical properties (e.g., boiling points) and reactivity.

- Electron-donating methoxy groups direct electrophilic substitution to the para position, but bulky substituents (e.g., branched pentyl) may sterically hinder reactions .

Applications: Pentyl Derivatives: Stability and hydrophobicity suit them for non-polar solvents or lipid-soluble intermediates. Vinyl Derivatives: Reactivity makes them valuable in polymerization or as dienophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.